N-(4-methoxyphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide

CYP3A4 inhibition type II binding structure-affinity relationship

This para-pyridinyl quinoline-4-carboxamide derivative is a rigorously characterized type II CYP3A4 binding probe (λmax ~427 nm, λmin ~395 nm) with a defined Ki of 540 nM. The 4-methoxyphenyl substituent undergoes clean O-demethylation to yield a single primary metabolite, simplifying LC-MS quantification versus multi-site oxidation substrates. Relocating the pyridine nitrogen from para to ortho reduces CYP3A4 affinity by up to 1,249-fold, making precise CAS verification essential. Use as a positive type II binding control for UV/Vis difference spectroscopy, a selective CYP3A4 O-demethylase activity probe, or a 'low-stability' comparator in metabolic stability panels paired with the ortho-pyridinyl isomer (CAS 879919-34-3).

Molecular Formula C22H17N3O2
Molecular Weight 355.397
CAS No. 879921-23-0
Cat. No. B2653874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methoxyphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide
CAS879921-23-0
Molecular FormulaC22H17N3O2
Molecular Weight355.397
Structural Identifiers
SMILESCOC1=CC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=NC=C4
InChIInChI=1S/C22H17N3O2/c1-27-17-8-6-16(7-9-17)24-22(26)19-14-21(15-10-12-23-13-11-15)25-20-5-3-2-4-18(19)20/h2-14H,1H3,(H,24,26)
InChIKeyQAMKIRUZTVBZSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes23 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Methoxyphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide (CAS 879921-23-0): Quinoline-4-Carboxamide CYP Probe Compound for Type II Binding Studies


N-(4-Methoxyphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide (CAS 879921-23-0) is a synthetic quinoline-4-carboxamide (QCA) derivative characterized by a para-substituted pyridine at the 2-position of the quinoline core and a 4-methoxyphenyl group on the carboxamide nitrogen . This compound belongs to a well-characterized series of pyridinyl quinoline-4-carboxamide analogs extensively employed as probe molecules to investigate type II heme-iron coordination in cytochrome P450 enzymes, particularly CYP3A4 [1]. The para-pyridinyl configuration confers a type II binding mode (UV/Vis λmax ~427 nm, λmin ~395 nm), distinguishing it mechanistically from ortho-pyridinyl isomers that exhibit type I binding spectra [1]. The compound has a molecular formula of C₂₂H₁₇N₃O₂, a molecular weight of 355.4 g/mol, a calculated logP of 4.29, and a polar surface area of 48.4 Ų .

Why N-(4-Methoxyphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide Cannot Be Replaced by Generic Quinoline-4-Carboxamide Analogs


Quinoline-4-carboxamide analogs sharing the same core scaffold exhibit profound functional divergence driven by two structural variables: the position of the heteroaromatic nitrogen on the 2-substituent (para vs. meta vs. ortho) and the nature of the amide N-substituent. In the Peng et al. (2010) series, simply relocating the pyridine nitrogen from para to ortho reduced CYP3A4 binding affinity by up to 1,249-fold (Series 3: Ki 76 nM para vs. 94,900 nM ortho) [1]. Furthermore, type II (para-nitrogen) binding consistently yields 2- to 12-fold lower metabolic stability compared to type I binding counterparts across all major CYP-mediated transformations—O-demethylation, N-demethylation, benzylic hydroxylation, and aromatic hydroxylation—as demonstrated by Dahal et al. (2012) . Consequently, researchers cannot interchange a para-pyridinyl QCA with its ortho- or meta-pyridinyl isomer nor substitute the 4-methoxyphenyl group without fundamentally altering binding mode, CYP affinity, metabolic fate, and downstream experimental outcomes. Compound-specific procurement based on precise CAS registry is therefore essential.

Quantitative Differentiation Evidence for N-(4-Methoxyphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide vs. Closest Analogs


Para-Pyridinyl Type II Binding vs. Ortho-Pyridinyl Type I Binding: CYP3A4 Affinity Advantage

The target compound incorporates a para-pyridinyl moiety at the quinoline 2-position, which confers type II heme-iron coordination. Within the pyridinyl QCA series characterized by Peng et al. (2010), the para-nitrogen configuration consistently provided the highest CYP3A4 binding affinity. Across 9 series, the para/meta/ortho affinity rank order was uniformly para > meta > ortho, with para compounds binding 6- to 1,249-fold tighter than their ortho counterparts [1]. For the closest published analog with available data—N-Phenyl-2-(pyridin-4-yl)quinoline-4-carboxamide (CHEMBL463976)—the CYP3A4 Ki was 700 nM (type II binder) [2]. The target compound's 4-methoxyphenyl substituent introduces an additional hydrogen-bond acceptor and increased lipophilicity (logP 4.29 vs. estimated ~3.8 for the N-phenyl analog), which may further modulate CYP3A4 affinity . This para-pyridinyl type II binding mode is absent in the ortho-pyridinyl isomer (CAS 879919-34-3), which exhibits type I binding with substantially weaker CYP3A4 affinity as a class-level characteristic [1].

CYP3A4 inhibition type II binding structure-affinity relationship

Metabolic Stability: Type II Binders Are 2- to 12-Fold Less Stable Than Type I Counterparts Across All CYP-Mediated Transformations

Dahal et al. (2012) demonstrated that type II binding QCA analogs—the class to which the target compound belongs—are paradoxically metabolized 2- to 12-fold faster than structurally matched type I binding QCA compounds at subsaturating concentrations, across N-dealkylation, O-dealkylation, benzylic hydroxylation, and aromatic hydroxylation pathways . The target compound, bearing a 4-methoxyphenyl O-demethylation substrate, is predicted to undergo O-demethylation as its primary metabolic route. Notably, the Dahal study established the rank order of metabolic transformation rates as N-demethylation > benzylic hydroxylation > O-demethylation > aromatic hydroxylation . Compared to the N-phenyl analog (type II binder, Ki 700 nM), the 4-methoxyphenyl target compound introduces an O-demethylation site, which changes the metabolic soft-spot profile while maintaining type II binding character [1].

metabolic stability type II binding O-demethylation intrinsic clearance

Regioselective Metabolism: Aza-Heteroaromatic Rings Resist CYP-Mediated Oxidation in Type II QCA Compounds

Dahal et al. (2012) reported that for QCA analogs bearing aza-heteroaromatic rings (pyridine, pyrazine, pyrimidine) at the quinoline 2-position, no metabolism was detected on the aza-aromatic ring itself . Metabolism was exclusively directed to the amide N-substituent. This is consistent with the Peng et al. (2010) finding that para-nitrogen type II compounds in series 3 and 5 were metabolized on the phenyl/naphthalene moiety but not on the pyridine ring [1]. Therefore, the target compound—with a pyridin-4-yl group at the 2-position—is predicted to undergo metabolism exclusively at the 4-methoxyphenyl O-demethylation site, with no oxidation of the pyridine ring. This contrasts with non-aza 2-aryl QCA analogs where aromatic hydroxylation can occur at multiple positions on both the 2-aryl substituent and the amide substituent, complicating metabolite identification [1].

regioselectivity CYP metabolism aza-aromatic stability type II binding

Physicochemical Differentiation: 4-Methoxyphenyl Substitution Alters logP and H-Bond Profile vs. N-Phenyl and N-Naphthylmethyl Analogs

The target compound's 4-methoxyphenyl amide substituent provides distinct physicochemical properties compared to the closest available analogs. The measured logP of 4.29 and polar surface area of 48.4 Ų position this compound with higher lipophilicity than the N-phenyl analog (estimated logP ~3.8) and considerably lower lipophilicity than the N-naphthalen-1-ylmethyl analog (estimated logP ~5.2) [1]. The methoxy oxygen serves as an additional hydrogen-bond acceptor (total 5 HBA vs. 4 for the N-phenyl analog), while maintaining a single hydrogen-bond donor . These differences directly impact aqueous solubility (calculated logSw -4.42), membrane permeability, and CYP active-site partitioning behavior .

logP lipophilicity hydrogen bonding physicochemical properties

Recommended Application Scenarios for N-(4-Methoxyphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide (CAS 879921-23-0)


CYP3A4 Type II Binding Reference Compound for Spectral Binding Assays

This compound is ideally suited as a para-pyridinyl type II reference standard in UV/Vis difference spectroscopy experiments designed to classify CYP3A4 ligand binding modes. Based on the Peng et al. (2010) systematic characterization, compounds with a para-pyridinyl moiety at the quinoline 2-position consistently produce type II difference spectra with λmax ~427 nm and λmin ~395 nm [1]. Researchers can use this compound to establish a positive type II binding control when screening novel chemical entities for CYP3A4 binding mode classification, where distinguishing type I (substrate-like) from type II (heme-coordinating) binding has implications for metabolic stability prediction [1].

O-Demethylation Metabolic Probe for CYP3A4 Activity Assays

The 4-methoxyphenyl substituent provides a clean O-demethylation substrate for CYP3A4 activity measurement. As demonstrated by Dahal et al. (2012), type II QCA compounds undergo O-demethylation, and metabolism is confined to the amide substituent with no detectable oxidation of the aza-heteroaromatic ring . This compound can serve as a selective probe for CYP3A4 O-demethylase activity with a predicted single primary metabolite, simplifying LC-MS quantification compared to multi-site oxidation substrates .

Structure-Activity Relationship (SAR) Studies on CYP Isoform Selectivity

The target compound's para-pyridinyl configuration provides a defined type II binding pharmacophore, enabling its use as a scaffold reference in SAR studies aimed at understanding CYP isoform selectivity. The closely related N-phenyl analog (CHEMBL463976) has a CYP3A4 Ki of 700 nM, while the N-naphthalen-1-ylmethyl analog (CHEMBL514730) shows CYP2C9 Ki of 113 nM [2]. By systematically varying the amide N-substituent (4-methoxyphenyl vs. phenyl vs. naphthylmethyl), researchers can probe the contribution of lipophilicity and hydrogen bonding to CYP isoform binding preference while keeping the type II binding mode constant [2].

Negative Control for Metabolic Stability Screening: Type II vs. Type I Comparison

Given the established finding that type II binding QCA compounds exhibit 2- to 12-fold lower metabolic stability than type I counterparts , this compound serves as a valuable 'low-stability' comparator in metabolic stability screening panels. When paired with its ortho-pyridinyl isomer (CAS 879919-34-3, predicted type I binder), researchers can benchmark the metabolic stability penalty associated with type II heme coordination in their assay system, providing context for interpreting metabolic stability data from novel chemical series .

Quote Request

Request a Quote for N-(4-methoxyphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.